molecular formula C18H18F3N3O4S B12180873 2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide

2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B12180873
M. Wt: 429.4 g/mol
InChI Key: ALBFTSQMPOFVIU-UHFFFAOYSA-N
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Description

2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a pyrrolidine sulfonyl moiety

Preparation Methods

The synthesis of 2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Attachment of the pyrrolidine sulfonyl group: This step involves the reaction of the intermediate with a sulfonylating agent to introduce the pyrrolidine sulfonyl moiety.

    Final acylation: The final step involves the acylation of the intermediate to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield corresponding hydrolysis products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:

    Pharmaceuticals: The compound is studied for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in biological studies to understand its effects on various biological pathways and targets.

    Chemical Research: The compound is used as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrrolidine sulfonyl moiety play crucial roles in its activity. The compound may act by modulating specific enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: This compound shares the trifluoromethyl group but differs in the pyrrolidine moiety.

    2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: This compound has a similar trifluoromethyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18F3N3O4S

Molecular Weight

429.4 g/mol

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C18H18F3N3O4S/c19-18(20,21)13-6-7-17(26)23(11-13)12-16(25)22-14-4-3-5-15(10-14)29(27,28)24-8-1-2-9-24/h3-7,10-11H,1-2,8-9,12H2,(H,22,25)

InChI Key

ALBFTSQMPOFVIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CN3C=C(C=CC3=O)C(F)(F)F

Origin of Product

United States

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